

# Crystal Structure of (2,4-Dipropoxyphenyl)boronic acid: A Technical Guide

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## Compound of Interest

Compound Name: (2,4-Dipropoxyphenyl)boronic acid

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This technical guide provides an in-depth analysis of the crystal structure of **(2,4-Dipropoxyphenyl)boronic acid**. The document presents comprehensive crystallographic data, detailed experimental protocols for its synthesis and crystal structure determination, and a visualization of its supramolecular architecture. This information is intended to be a valuable resource for researchers in crystallography, medicinal chemistry, and materials science.

## Core Crystallographic and Refinement Data

The crystal structure of **(2,4-Dipropoxyphenyl)boronic acid** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1. The asymmetric unit contains one molecule of **(2,4-Dipropoxyphenyl)boronic acid**. The crystal data and refinement details are summarized in the tables below.

### Table 1: Crystal Data and Structure Refinement for (2,4-Dipropoxyphenyl)boronic acid

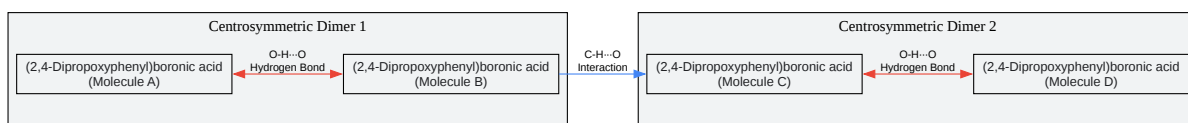
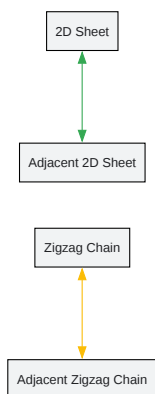
Parameter	Value
Empirical Formula	C <sub>12</sub> H <sub>19</sub> BO <sub>4</sub>
Formula Weight	238.08
Temperature	100 K
Wavelength	0.71073 Å (Mo Kα)
Crystal System	Triclinic
Space Group	P1
Unit Cell Dimensions	
a	7.9630 (9) Å
b	8.8014 (12) Å
c	9.3182 (13) Å
α	101.585 (11)°
β	91.924 (10)°
γ	90.826 (10)°
Volume	639.26 (15) Å <sup>3</sup>
Z	2
Density (calculated)	1.236 Mg/m <sup>3</sup>
Absorption Coefficient	0.09 mm <sup>-1</sup>
Crystal Size	0.15 x 0.12 x 0.10 mm
Data Collection	
Diffractometer	Bruker APEXII
Reflections Collected	12243
Independent Reflections	2950 [R(int) = 0.024]
Reflections with I > 2σ(I)	1981

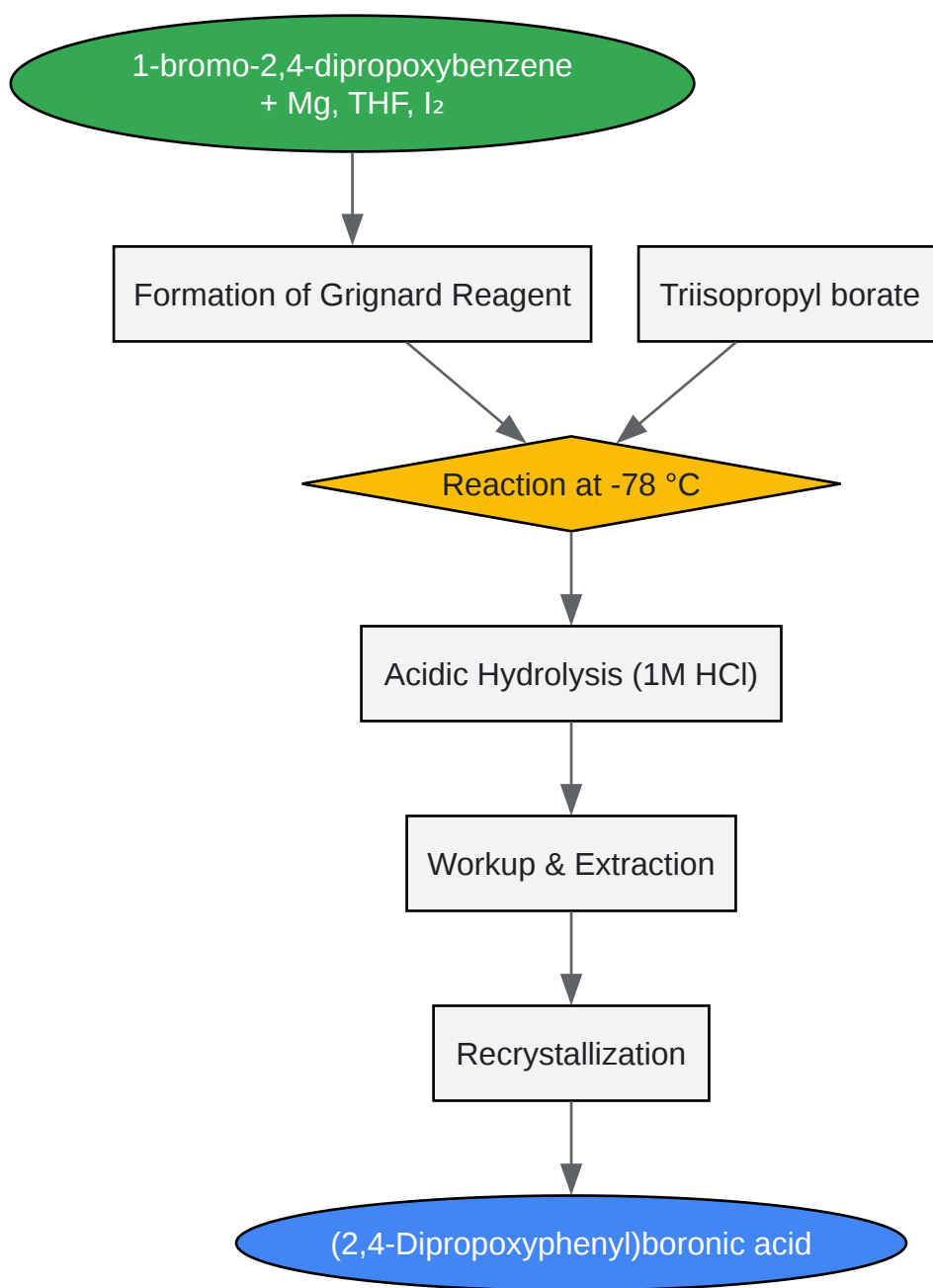
Refinement	
Refinement method	Full-matrix least-squares on F <sup>2</sup>
Data / Restraints / Parameters	2950 / 0 / 154
Goodness-of-fit on F <sup>2</sup>	0.90
Final R indices [I > 2σ(I)]	R1 = 0.033, wR2 = 0.081
R indices (all data)	R1 = 0.057, wR2 = 0.088
Largest diff. peak and hole	0.35 and -0.19 e.Å <sup>-3</sup>

Data sourced from Acta Crystallographica Section E: Structure Reports Online[1][2].

## Supramolecular Assembly

In the solid state, **(2,4-Dipropoxyphenyl)boronic acid** exhibits a rich supramolecular architecture dominated by hydrogen bonding. The molecules form centrosymmetric dimers via O—H...O hydrogen bonds between the boronic acid moieties. These dimers are further linked by C—H...O interactions, creating infinite zigzag chains. These chains assemble into sheets, which are then interconnected through weak C—H...π interactions, ultimately forming a three-dimensional network.[1] An intramolecular O—H...O hydrogen bond is also observed between the ortho-propoxy group and the boronic acid hydroxyl group, which is a common feature in related structures.[1]





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## References

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- 2. Solid-state supramolecular structures of resorcinol-arylboronic acid compounds - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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